Bromuro de butropio

Descripción general

Descripción

El bromuro de butropio es una sal de bromuro orgánico de butropio. Es un antagonista del receptor muscarínico y un fármaco antiespasmódico. Este compuesto se utiliza para suprimir los espasmos de los músculos lisos de los órganos internos, inhibir la secreción de ácido gástrico y aliviar el dolor abdominal. Se utiliza comúnmente en el tratamiento de los dolores espasmódicos asociados con gastritis, úlceras gástricas y colelitiasis .

Aplicaciones Científicas De Investigación

El bromuro de butropio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo en la síntesis orgánica y como compuesto de referencia en química analítica.

Biología: El compuesto se estudia por sus efectos sobre los receptores muscarínicos y su papel en la modulación de las contracciones del músculo liso.

Medicina: El this compound se utiliza en el tratamiento de trastornos gastrointestinales, como la gastritis y las úlceras gástricas, debido a sus propiedades antiespasmódicas.

Industria: Se utiliza en la industria farmacéutica para el desarrollo de medicamentos antiespasmódicos.

Mecanismo De Acción

El bromuro de butropio ejerce sus efectos bloqueando la acción de la acetilcolina en los receptores muscarínicos. Esta inhibición previene la contracción de los músculos lisos, lo que lleva a la relajación y el alivio de los espasmos. El compuesto se dirige principalmente a los receptores muscarínicos en el tracto gastrointestinal, reduciendo la secreción de ácido gástrico y aliviando el dolor asociado con las condiciones espasmódicas .

Análisis Bioquímico

Biochemical Properties

Butropium bromide plays a significant role in biochemical reactions. It acts as a muscarinic antagonist , binding to muscarinic cholinergic receptors and blocking the actions of endogenous acetylcholine or exogenous agonists . This interaction with enzymes and proteins helps in suppressing spasms and relieving pain .

Cellular Effects

Butropium bromide influences cell function by inhibiting gastric acid secretion and relieving abdominal pain . It impacts cell signaling pathways, gene expression, and cellular metabolism by blocking the actions of endogenous acetylcholine or exogenous agonists .

Molecular Mechanism

The molecular mechanism of action of Butropium bromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . As a muscarinic antagonist, it binds to muscarinic cholinergic receptors, thereby blocking the actions of endogenous acetylcholine or exogenous agonists .

Temporal Effects in Laboratory Settings

Its role as a muscarinic antagonist suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Butropium bromide is involved in metabolic pathways through its interaction with muscarinic cholinergic receptors

Métodos De Preparación

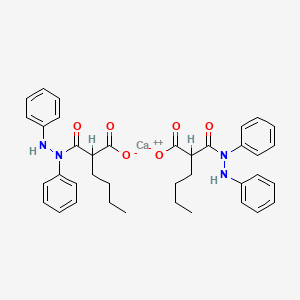

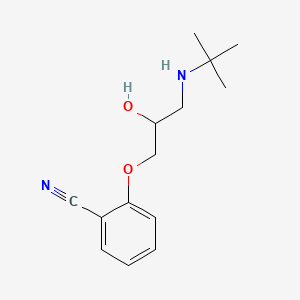

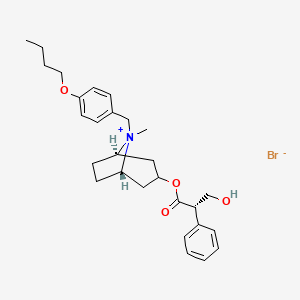

La síntesis del bromuro de butropio implica varios pasos. Una ruta sintética común incluye la reacción de cloruro de butoxibencilo con tropina para formar butoxibencil tropina. Este intermedio luego se hace reaccionar con ácido bromhídrico para producir this compound. Las condiciones de reacción generalmente implican el uso de solventes orgánicos y temperaturas controladas para garantizar que se obtenga el producto deseado .

Análisis De Reacciones Químicas

El bromuro de butropio experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción puede ocurrir bajo la influencia de agentes oxidantes fuertes, lo que lleva a la formación de derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio, lo que resulta en la formación de productos reducidos.

Sustitución: Las reacciones de sustitución nucleófila pueden ocurrir, donde el ion bromuro es reemplazado por otros nucleófilos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio.

Comparación Con Compuestos Similares

El bromuro de butropio es similar a otros antagonistas de los receptores muscarínicos, como la atropina y la hiosciamina. Tiene propiedades únicas que lo hacen diferente:

Atropina: Si bien ambos compuestos son antiespasmódicos, el this compound tiene una acción más selectiva sobre los músculos lisos gastrointestinales.

Propiedades

IUPAC Name |

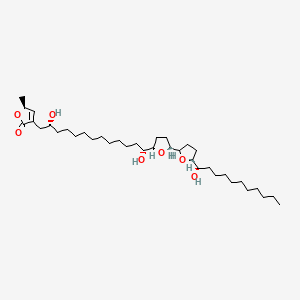

[8-[(4-butoxyphenyl)methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38NO4.BrH/c1-3-4-16-32-25-14-10-21(11-15-25)19-29(2)23-12-13-24(29)18-26(17-23)33-28(31)27(20-30)22-8-6-5-7-9-22;/h5-11,14-15,23-24,26-27,30H,3-4,12-13,16-20H2,1-2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JABDOYKGZCPHPX-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C[N+]2(C3CCC2CC(C3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-Acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid](/img/structure/B1668046.png)